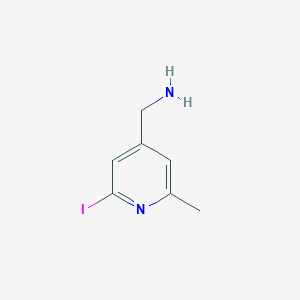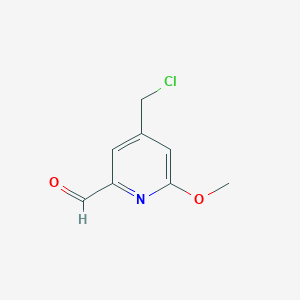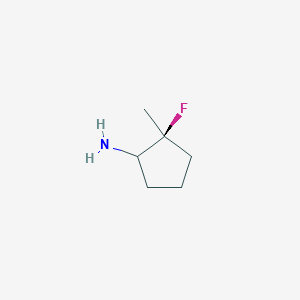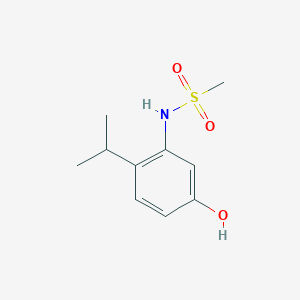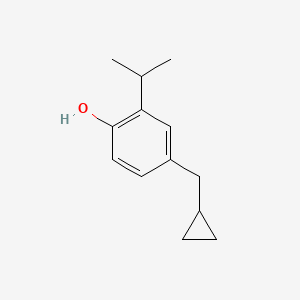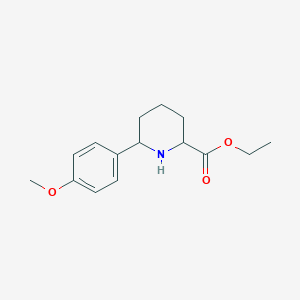
(3-Oxo-5-phenyl-piperazin-1-YL)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxo-5-phenyl-piperazin-1-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-5-phenyl-piperazin-1-YL)-acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. The process may include steps such as:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: This step often involves the use of phenyl halides or phenylboronic acids in the presence of catalysts.
Oxidation to Form the 3-Oxo Group: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts, solvents, and reaction conditions are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may convert the 3-oxo group to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Alcohols and amines.
Substituted Derivatives: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
(3-Oxo-5-phenyl-piperazin-1-YL)-acetic acid is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and metabolic pathways. Its derivatives could serve as potential leads for drug discovery.
Medicine
The compound and its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects. Research in medicinal chemistry often focuses on optimizing these properties for therapeutic use.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Oxo-5-phenyl-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Oxo-5-phenyl-piperazin-1-YL)-propionic acid
- (3-Oxo-5-phenyl-piperazin-1-YL)-butyric acid
- (3-Oxo-5-phenyl-piperazin-1-YL)-valeric acid
Uniqueness
Compared to its analogs, (3-Oxo-5-phenyl-piperazin-1-YL)-acetic acid may exhibit unique properties such as higher stability, better solubility, or enhanced biological activity. These differences can be attributed to the specific arrangement of functional groups and the overall molecular structure.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-(3-oxo-5-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11-7-14(8-12(16)17)6-10(13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,16,17) |
Clé InChI |
APZSTGXTJJNWBA-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)CN1CC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






